molecular formula C6H10O B13063745 (1R,2r)-2-allylcyclopropanol

(1R,2r)-2-allylcyclopropanol

Katalognummer: B13063745
Molekulargewicht: 98.14 g/mol
InChI-Schlüssel: JIUGKYNWHBZURG-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2r)-2-allylcyclopropanol is a chiral cyclopropane derivative with an allyl group and a hydroxyl group attached to the cyclopropane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2r)-2-allylcyclopropanol typically involves the cyclopropanation of an allyl alcohol derivative. One common method is the reaction of allyl alcohol with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -20°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2r)-2-allylcyclopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1R,2r)-2-allylcyclopropanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2r)-2-allylcyclopropanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2r)-2-allylcyclopropanol is unique due to its combination of an allyl group and a hydroxyl group on a cyclopropane ring. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C6H10O

Molekulargewicht

98.14 g/mol

IUPAC-Name

(1R,2R)-2-prop-2-enylcyclopropan-1-ol

InChI

InChI=1S/C6H10O/c1-2-3-5-4-6(5)7/h2,5-7H,1,3-4H2/t5-,6-/m1/s1

InChI-Schlüssel

JIUGKYNWHBZURG-PHDIDXHHSA-N

Isomerische SMILES

C=CC[C@@H]1C[C@H]1O

Kanonische SMILES

C=CCC1CC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.